2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
This compound (ID: 4296-0478) is a tetrahydropyridine derivative with a molecular formula of C₂₃H₂₃N₃O₄S and a molecular weight of 437.52 g/mol . Key structural features include:
- A 3,4-dimethoxyphenyl group at the 4-position of the tetrahydropyridine ring, contributing electron-donating effects and influencing solubility.
- A 2-methylphenyl acetamide substituent, introducing steric hindrance and modulating lipophilicity (logP = 2.3974).
- A cyano group at the 3-position and a sulfanyl bridge at the 2-position, critical for intermolecular interactions .
Its polar surface area (78.628 Ų) and hydrogen-bonding capacity (8 acceptors, 2 donors) suggest moderate solubility in polar solvents (logSw = -2.8226) .
Properties
IUPAC Name |
2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-14-6-4-5-7-18(14)25-22(28)13-31-23-17(12-24)16(11-21(27)26-23)15-8-9-19(29-2)20(10-15)30-3/h4-10,16H,11,13H2,1-3H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCGBTDCVSQXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps, including the formation of the pyridine ring and the introduction of the cyano and sulfanyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that makes it useful for studying cellular processes or developing new pharmaceuticals.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated using ChemAxon or analogous tools where direct data was unavailable.
Key Findings:
Substituent Effects on Lipophilicity :
- The target compound’s 3,4-dimethoxyphenyl group increases hydrophilicity compared to the 4-fluorophenyl analog (logP 2.4 vs. 2.12) but reduces it relative to the 4-ethoxy-3-methoxyphenyl derivative (logP 3.5) .
- Chlorine (e.g., in ) and styryl groups (e.g., in ) significantly elevate logP, impacting membrane permeability and metabolic stability.
Synthetic Efficiency: The distyrylpyridine derivative and hydrazinylidene-cyano compound achieve high yields (85–95%) via reflux or diazonium coupling, suggesting robust synthetic routes.
Bioactivity Correlations: Sulfamoylphenyl derivatives (e.g., ) exhibit strong hydrogen-bonding capacity (NH₂ donors), which is absent in the target compound. This may limit the target’s interactions with polar biological targets . Chlorophenyl and dichlorophenyl groups (e.g., ) are associated with increased toxicity but potentiated activity in antimicrobial assays, though data for the target compound is lacking .
Structural Flexibility vs. In contrast, styrylpyridine and pyridine derivatives exhibit rigidity, favoring π-π interactions with aromatic residues.
Biological Activity
2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that includes a cyano group, a dimethoxyphenyl moiety, and a tetrahydropyridine ring. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C16H17N3O4S
- Molecular Weight : 347.39 g/mol
- CAS Number : 342594-67-6
The biological activity of this compound is largely attributed to its functional groups. The cyano and sulfanyl groups are particularly significant as they can interact with various biological targets, potentially leading to inhibition of enzyme activity or modulation of receptor functions. However, detailed mechanisms remain under investigation.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
1. Antimicrobial Activity
Preliminary studies suggest that derivatives of tetrahydropyridine compounds exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
2. Anticancer Potential
Compounds with similar structural features have been evaluated for their anticancer properties. Some studies indicate that related tetrahydropyridine derivatives exhibit cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and leukemia . The ability to inhibit cell growth in these models suggests potential for further development as anticancer agents.
3. Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related compounds on renal cancer cell lines. While some derivatives displayed limited cytotoxicity at certain concentrations, others demonstrated significant growth inhibition . This variability underscores the importance of structural modifications in enhancing biological activity.
Case Studies and Research Findings
Several studies have documented the synthesis and bioactivity evaluation of compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
